molecular formula C17H17N5O3 B2391318 Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate CAS No. 2034255-59-7

Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate

Cat. No.: B2391318
CAS No.: 2034255-59-7
M. Wt: 339.355
InChI Key: MVSHNYBHPKUBIH-UHFFFAOYSA-N
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Description

Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a triazolopyrimidine moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate typically involves a multi-step process:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized via a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.

    Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with a propyl halide under basic conditions.

    Carbamoylation: The resulting intermediate undergoes carbamoylation using an isocyanate to form the carbamoyl group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green solvents, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Substituted carbamoyl or ester derivatives.

Scientific Research Applications

Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its triazolopyrimidine core is particularly effective in targeting specific enzymes involved in disease pathways, making it a valuable compound for drug development.

Properties

IUPAC Name

methyl 4-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-25-16(24)14-6-4-13(5-7-14)15(23)18-8-2-3-12-9-19-17-20-11-21-22(17)10-12/h4-7,9-11H,2-3,8H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSHNYBHPKUBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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